![molecular formula C14H9Cl3FNO4 B14607388 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene CAS No. 60775-33-9](/img/structure/B14607388.png)
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is a synthetic organic compound characterized by the presence of three chlorine atoms, a fluoroethoxy group, and a nitrophenoxy group attached to a benzene ring. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in industrial and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form 1,3,5-trichlorobenzene. This intermediate is then subjected to further reactions to introduce the fluoroethoxy and nitrophenoxy groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions to introduce the additional functional groups. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluoroethoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer with different positions of chlorine atoms.
1,2,4-Trichlorobenzene: Differently substituted chlorobenzene with distinct properties.
2,4-Dichloro-1-nitrobenzene: Similar nitro-substituted chlorobenzene.
Uniqueness
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
60775-33-9 |
|---|---|
Formule moléculaire |
C14H9Cl3FNO4 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl3FNO4/c15-8-5-10(16)14(11(17)6-8)23-9-1-2-12(19(20)21)13(7-9)22-4-3-18/h1-2,5-7H,3-4H2 |
Clé InChI |
WWSHLXGICWNNHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCF)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
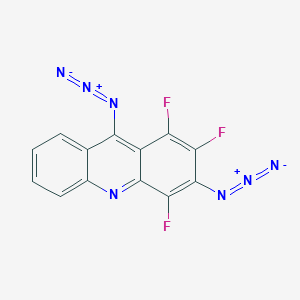
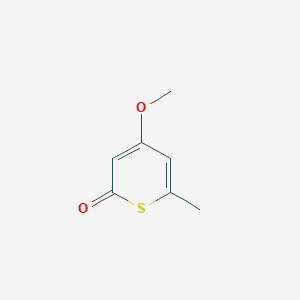
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
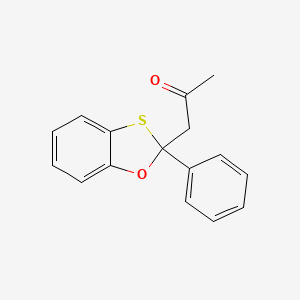
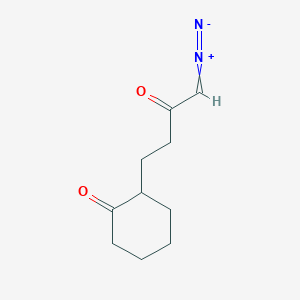



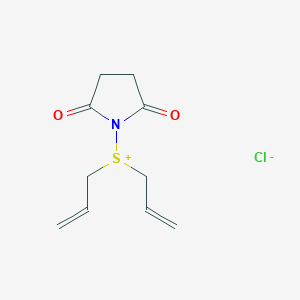
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)

![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
